BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 1-Benzylpiperidine-4-
carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Benzylpiperidine-4-
Compound Name:
carbaldehyde

Cat. No.: B018396

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Benzylpiperidine-4-carbaldehyde (CAS No. 22065-85-6), a key intermediate in the synthesis
of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analyses.

Introduction

1-Benzylpiperidine-4-carbaldehyde, with the molecular formula C13H17NO and a molecular
weight of 203.28 g/mol , is a heterocyclic compound featuring a piperidine ring N-substituted
with a benzyl group and a formyl group at the 4-position.[1][2] Accurate characterization of this
intermediate is crucial for ensuring the purity and quality of final pharmaceutical products. This
guide presents its spectroscopic fingerprint for identification and quality control purposes.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 1-Benzylpiperidine-4-
carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR):
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
9.6 s 1H -CHO
7.2-7.4 m 5H Aromatic-H
35 s 2H -CHz2-Ph
Piperidine-H (axial,
2.75-2.9 m 2H _
equatorial at C2, C6)
2.17-2.3 m 1H Piperidine-H (at C4)
Piperidine-H (axial,
2.05-2.17 m 2H _
equatorial at C2, C6)
Piperidine-H (at C3,
1.6-1.9 m 4H

C5)

Note: The *H NMR data was reported in CDCls.[1]
13C NMR (Carbon-13 NMR):

While a specific public domain 13C NMR spectrum with assigned peaks for 1-
Benzylpiperidine-4-carbaldehyde is not readily available in the initial search, data for the
structurally similar 1-benzylpiperidine is available and can be used for estimation. For 1-
benzylpiperidine in DMSO, characteristic shifts are observed at $=138.63, 129.35, 128.19,
126.94 (aromatic carbons), 64.02 (-CHz-Ph), 54.59 (piperidine C2, C6), and 26.08, 24.51
(piperidine C3, C5, C4).[3] For 1-Benzylpiperidine-4-carbaldehyde, one would expect a
downfield shift for the C4 carbon due to the aldehyde group and the appearance of a signal for
the carbonyl carbon typically in the range of 190-200 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Benzylpiperidine-4-carbaldehyde would be expected to show the
following characteristic absorption bands:
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Wavenumber (cm~?) Intensity Functional Group
~2925 Strong C-H stretch (aliphatic)
) C-H stretch (aldehyde, Fermi

~2850, ~2750 Medium-Weak

resonance)
~1720 Strong C=0 stretch (aldehyde)
~1600, ~1495, ~1450 Medium-Weak C=C stretch (aromatic ring)
~1119 Strong C-N stretch (tertiary amine)

C-H bend (monosubstituted
~700 Strong

benzene)

Note: The specific peak list is based on typical values for the functional groups present and
data from related compounds.[4]

Mass Spectrometry (MS)

The mass spectrum of 1-Benzylpiperidine-4-carbaldehyde (C13H17NO, Exact Mass: 203.13)
Is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z Proposed Fragment
203 [M]* (Molecular ion)
202 [M-H]*

174 [M-CHOJ*

91 [C7H7]* (Tropylium ion)

Note: The fragmentation pattern is predicted based on the structure and common
fragmentation pathways of N-benzyl compounds.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1-Benzylpiperidine-
4-carbaldehyde.
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NMR Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of the purified 1-Benzylpiperidine-4-carbaldehyde sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClI3)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR
tube.

Cap the NMR tube securely.
1H and 13C NMR Acquisition:
e Instrument: A 400 MHz (or higher) NMR spectrometer.
e 'H NMR Parameters:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16-32.
o Relaxation Delay: 1-2 seconds.
o Spectral Width: -2 to 12 ppm.
e 13C NMR Parameters:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2-5 seconds.

o Spectral Width: 0 to 220 ppm.
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Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Procedure:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth
dampened with isopropanol and allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

» Place a small drop of the neat 1-Benzylpiperidine-4-carbaldehyde liquid sample directly
onto the center of the ATR crystal.

e Acquire the sample spectrum over the range of 4000-650 cm~1! with a resolution of 4 cm~1.
Co-add 16 to 32 scans to improve the signal-to-noise ratio.

o Clean the ATR crystal thoroughly with isopropanol after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a dilute solution of 1-Benzylpiperidine-4-carbaldehyde (approximately 1 mg/mL)
in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

¢ Gas Chromatograph:

[¢]

Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 pm film
thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

[¢]

[¢]

Inlet Temperature: 250 °C.

o

Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on sample
concentration.
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o Oven Temperature Program:
= Initial temperature: 100 °C, hold for 2 minutes.
» Ramp: 10 °C/min to 280 °C.

= Hold: 5 minutes at 280 °C.

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.
o Mass Range: 40-450 amu.

Workflow Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analyses

described.

GC-MS Analysis Workflow

SO [P eI GC Injection & Separation Electron lonization (El) Mass Analysis & Detection EER Avalysls
(Fragmentation Pattern)

(Dilution)

ATR-FTIR Spectroscopy Workflow

Background Scan Sample Application - [ Spectral Analysis
(Clean ATR Crystal) (Neat Liquid) Data Acquisition il (Peak Identification)

NMR Spectroscopy Workflow

Sample Preparation Data Acquisition Data Processing Spectral Analysis

(Dissolution in CDCls) (*H and 3C NMR) (Fourier Transform, Phasing, Baseline Correction) (Peak Integration, Chemical Shift Assignment)
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Click to download full resolution via product page
Figure 1. General workflows for NMR, IR, and MS spectroscopic analysis.

This guide provides foundational spectroscopic data and methodologies for the
characterization of 1-Benzylpiperidine-4-carbaldehyde. For rigorous quantitative analysis and
structural confirmation, comparison with a certified reference standard is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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